molecular formula C4H9F2NO2S B2758772 3,3-Difluorobutane-1-sulfonamide CAS No. 1876664-78-6

3,3-Difluorobutane-1-sulfonamide

Cat. No.: B2758772
CAS No.: 1876664-78-6
M. Wt: 173.18
InChI Key: QLXUDXZGKDHONH-UHFFFAOYSA-N
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Description

3,3-Difluorobutane-1-sulfonamide is an organosulfur compound characterized by the presence of two fluorine atoms attached to the third carbon of a butane chain, along with a sulfonamide group at the first carbon

Preparation Methods

The synthesis of 3,3-Difluorobutane-1-sulfonamide typically involves the introduction of fluorine atoms and a sulfonamide group into a butane backbone. One common synthetic route includes the reaction of 3,3-difluorobutylamine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to prevent side reactions and ensure high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3,3-Difluorobutane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.

    Addition Reactions: The fluorine atoms on the butane chain can participate in addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3-Difluorobutane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluorobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

3,3-Difluorobutane-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and a sulfonamide group on a butane backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,3-difluorobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO2S/c1-4(5,6)2-3-10(7,8)9/h2-3H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUDXZGKDHONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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